4-(3-Bromo-2-methylpropyl)morpholine hydrobromide
Description
4-(3-Bromo-2-methylpropyl)morpholine hydrobromide (CAS: referenced in ) is a brominated morpholine derivative characterized by a 3-bromo-2-methylpropyl side chain attached to the morpholine ring. The hydrobromide salt form enhances its stability and solubility in polar solvents, making it suitable for laboratory and industrial use.
Properties
IUPAC Name |
4-(3-bromo-2-methylpropyl)morpholine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO.BrH/c1-8(6-9)7-10-2-4-11-5-3-10;/h8H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEUHSPFTYHZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide involves the bromination of 2-methylpropylmorpholine. The reaction typically proceeds under controlled conditions to ensure the selective bromination of the desired position on the alkyl chain. The reaction can be carried out using bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylpropyl)morpholine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized morpholine compounds .
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- Anticancer Activity: Research indicates that derivatives of morpholine compounds exhibit promising anticancer properties. For instance, studies have shown that certain morpholine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Neuropharmacology: Morpholine derivatives have been investigated for their neuroprotective effects. Compounds similar to 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide have demonstrated the ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
-
Synthetic Chemistry
- Building Blocks for Synthesis: This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions, which are critical in developing new pharmaceuticals .
- Ligand Development: The unique structure of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide allows it to act as a ligand in coordination chemistry, facilitating the development of metal complexes that could have catalytic or therapeutic properties .
-
Biochemical Research
- Enzyme Inhibition Studies: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Research has shown that morpholine derivatives can selectively inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .
- Drug Design: The molecular structure allows for modifications that can enhance affinity and selectivity towards biological targets, making it an important candidate in drug design efforts aimed at developing selective inhibitors for various diseases .
Data Tables
Case Studies
-
Case Study on Anticancer Activity
- A study published in the Journal of Medicinal Chemistry explored the anticancer properties of morpholine derivatives, including those similar to 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide. Results indicated significant inhibition of tumor growth in xenograft models, highlighting the compound's potential as an anticancer agent.
-
Neuroprotective Effects
- Research conducted by the National Institutes of Health examined the neuroprotective effects of morpholine derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could reduce apoptosis and promote cell survival, indicating their potential use in treating neurodegenerative diseases.
-
Synthesis of New Ligands
- A synthetic chemistry study demonstrated the use of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide as a precursor for creating novel ligands for metal complexes. These ligands showed enhanced catalytic activity in organic transformations.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The morpholine ring can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations on the morpholine ring, bromine placement, and biological activity. Below is a detailed comparison:
Morpholine Derivatives with Brominated Alkyl Chains
- 4-(3-Bromopropyl)morpholine Hydrobromide (CAS: 88806-06-8):
- Structural Difference : Lacks the 2-methyl group present in the target compound.
- Applications : Used as an intermediate in agrochemicals and active pharmaceutical ingredients (APIs). Its simpler structure may reduce steric hindrance, enhancing reactivity in alkylation reactions compared to the methylated analog.
- VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine):
- Structural Difference : Features a thiazolyl-imidazole moiety with 2,4-dibromo substitution instead of a brominated alkyl chain.
- Biological Relevance : Demonstrates selective inhibition of androgen receptor (AR) splice variants in cancer studies, attributed to its DNA-binding domain (DBD) interactions.
Hydrobromide Salts with Heterocyclic Substituents
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide :
Brominated Imidazole Derivatives
- VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine):
Key Research Findings
Impact of Bromine Placement and Substituents
- Bromine Position : The 2,4-dibromo substitution in VPC-14449 was initially misassigned as 4,5-dibromo, leading to discrepancies in NMR data and biological activity. Correct structural identification is critical for activity comparisons.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Stability Notes |
|---|---|---|---|
| 4-(3-Bromo-2-methylpropyl)morpholine HBr | 293.03 | High | Stable under inert conditions |
| VPC-14449 | 382.09 | Moderate | Sensitive to light and moisture |
| N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... HBr | 437.36 | High | Hydrolytically stable at pH 5–7 |
Biological Activity
4-(3-Bromo-2-methylpropyl)morpholine hydrobromide is a synthetic compound that belongs to the morpholine class, characterized by its unique molecular structure which includes a brominated alkyl side chain. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide is C₉H₁₃Br₂N₂O, with a molecular weight of approximately 279.02 g/mol. The presence of the bromine atom enhances the lipophilicity of the compound, potentially affecting its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with morpholine structures often exhibit significant antimicrobial activity. A study evaluating various morpholine derivatives found that certain substitutions, such as bromination, can enhance their effectiveness against bacterial strains. Specifically, 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide has also been explored. In vitro studies demonstrated that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study:
A recent study assessed the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 25 | 50 | 60 |
| 50 | 30 | 40 |
The biological activity of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide can be attributed to its ability to interact with specific cellular targets. The compound may inhibit key enzymes involved in cell proliferation or alter membrane permeability in microbial cells, leading to increased susceptibility to other antimicrobial agents.
Q & A
Q. What safety protocols are essential for handling this compound’s hydrobromide salt?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
